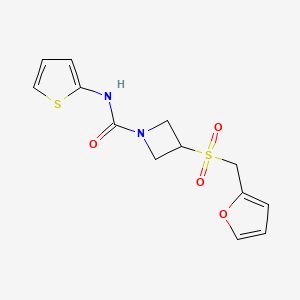

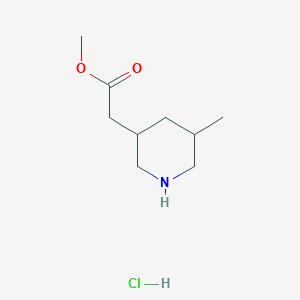

N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound likely involved in pharmaceutical research. While specific details on this compound are scarce, related research on piperidine derivatives indicates their significance in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related piperidine compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of protecting groups to achieve desired functionalization on the piperidine ring or associated aromatic systems. For example, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide demonstrates a complex multi-step synthesis process involving coupling and substitution reactions (Shahinshavali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives typically involves conformational studies, possibly using computational methods like the AM1 molecular orbital method. This allows for the identification of stable conformers and understanding of molecular interactions, as seen in the study of CB1 cannabinoid receptor antagonists (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, acylation, and formation of proton-transfer compounds. The reactivity can be influenced by substituents on the piperidine ring or the attached aromatic systems, affecting their pharmacological properties (Smith & Wermuth, 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline form, can vary significantly based on the molecular structure and substituents. Polymorphism is a notable physical property, where different crystal forms can exist for the same compound, potentially affecting its physical stability and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperidine-based drugs. Studies often focus on optimizing these properties to enhance therapeutic efficacy and reduce toxicity. For example, modifying the piperidine moiety or its substituents can significantly alter the binding affinity and selectivity towards biological targets, influencing the compound's pharmacological profile (Mattioda et al., 1975).

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of piperidine derivatives have been a subject of interest due to their potential as non-peptide CCR5 antagonists, which are critical in the study of HIV-1 reverse transcriptase inhibitors and other receptor targets. A notable example includes the preparation of N-allyl-4-piperidyl benzamide derivatives and their structural characterization using NMR and MS techniques to confirm their chemical structures and potential as CCR5 antagonists (H. Bi, 2014).

Molecular Interactions and Biological Activity

- The molecular interaction of piperidine derivatives with biological receptors has been studied to understand their mode of action. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its potent and selective inhibition of the CB1 cannabinoid receptor, providing insights into the structure-activity relationship and potential therapeutic applications (J. Shim et al., 2002).

Antiviral and Anti-Inflammatory Applications

- Piperidine derivatives have been explored for their antiviral and anti-inflammatory properties. Research into the synthesis of novel benzodifuranyl derivatives, for example, has shown promising anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating inflammation-related diseases (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition for Disease Treatment

- The discovery and optimization of piperidine-4-carboxamides as inhibitors of specific enzymes, such as soluble epoxide hydrolase, have been documented. These compounds were identified through high-throughput screening and optimized for potency, selectivity, and pharmacokinetic properties, underscoring their potential in treating diseases through enzyme inhibition (R. Thalji et al., 2013).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2/c24-20-9-5-4-6-18(20)15-25-23(29)17-10-12-28(13-11-17)21-14-22(27-16-26-21)30-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLPCPGOTAKREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)